2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one is a heterocyclic compound that belongs to the class of thiohydantoins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one typically involves the reaction of dehydroabietylamine with isothiocyanate and ethyl bromoacetate. The reaction conditions include the sequential addition of reagents, which leads to the formation of the desired product . The process can be optimized by adjusting the reaction temperature, solvent, and reaction time to achieve higher yields and purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up by using industrial reactors and optimizing the reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antibacterial properties against pathogens like Staphylococcus aureus.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, which are crucial for bacterial survival and replication . The compound’s ability to bind to these targets disrupts their normal function, leading to antibacterial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: An anticonvulsant medication with a similar thiohydantoin structure.
Ethotoin: Another anticonvulsant with a similar structure.
Mephenytoin: Used as an anticonvulsant and shares structural similarities.
Uniqueness
2-Methyl-1-(2-thioxoimidazolidin-1-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike other thiohydantoins, it has shown promising results in antibacterial and anticancer studies, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-methyl-1-(2-sulfanylideneimidazolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C7H12N2OS/c1-5(2)6(10)9-4-3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) |
InChI Key |
PXLHOWKZSUWGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCNC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.